molecular formula C10H9Cl3N2O2 B14159219 N-(2,3,4-Trichlorophenyl)-succinamide CAS No. 112368-25-9

N-(2,3,4-Trichlorophenyl)-succinamide

Cat. No.: B14159219
CAS No.: 112368-25-9
M. Wt: 295.5 g/mol
InChI Key: NIPHTBLDAKTDKB-UHFFFAOYSA-N
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Description

N-(2,3,4-Trichlorophenyl)-succinamide is a halogenated succinamide derivative featuring a trichlorophenyl group attached to the nitrogen atom of the succinamide backbone. Succinamides are characterized by a central four-carbon dicarboxamide structure, which allows for diverse substitution patterns that influence physicochemical behavior and biological activity. The 2,3,4-trichloro substitution on the phenyl ring likely enhances electronegativity and steric effects, impacting solubility, crystal packing, and interactions with biological targets .

Properties

CAS No.

112368-25-9

Molecular Formula

C10H9Cl3N2O2

Molecular Weight

295.5 g/mol

IUPAC Name

N'-(2,3,4-trichlorophenyl)butanediamide

InChI

InChI=1S/C10H9Cl3N2O2/c11-5-1-2-6(10(13)9(5)12)15-8(17)4-3-7(14)16/h1-2H,3-4H2,(H2,14,16)(H,15,17)

InChI Key

NIPHTBLDAKTDKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1NC(=O)CCC(=O)N)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4-Trichlorophenyl)-succinamide typically involves the reaction of 2,3,4-trichloroaniline with succinic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is heated to facilitate the formation of the amide bond, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4-Trichlorophenyl)-succinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,3,4-Trichlorophenyl)-succinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3,4-Trichlorophenyl)-succinamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit alkaline phosphatase (AP) by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can affect various physiological processes, including bone metabolism and cell growth.

Comparison with Similar Compounds

Substituent Position and Conformational Effects

The position and number of chlorine atoms on the phenyl ring significantly alter molecular conformation and intermolecular interactions:

Compound Dihedral Angle (Benzene vs. Amide Segment) Key Conformational Features Reference
N-(3-Chlorophenyl)-succinamide 43.5° Antiparallel alignment of amide O and adjacent H atoms; N–H bonds antiparallel to meta-Cl
N,N-Bis(3-chlorophenyl)-succinamide 62.1° Larger dihedral angle due to steric hindrance from dual Cl substituents
N-(2-Chlorophenyl)-succinamide Amide H syn to ortho-Cl; trans conformation between N–H and C=O bonds
Hypothesized N-(2,3,4-Trichlorophenyl)-succinamide ~50–60° (estimated) Expected increased steric bulk from three Cl atoms, potentially reducing planarity

Key Observations :

  • Chlorine Position : Ortho-substituted Cl (as in N-(2-chlorophenyl)-succinamide) induces syn alignment with amide H, favoring specific hydrogen-bonding patterns . Meta- and para-substitutions (e.g., in N-(3-chlorophenyl)-succinamide) allow greater rotational freedom .
  • Trichloro Effects : The 2,3,4-trichloro substitution likely disrupts coplanarity between the phenyl ring and amide group, reducing π-π stacking efficiency but enhancing hydrophobic interactions.

Hydrogen Bonding and Crystal Packing

Intermolecular interactions, particularly N–H⋯O hydrogen bonds, dictate crystal packing and stability:

  • N-(3-Chlorophenyl)-succinamide : Forms infinite chains via N–H⋯O bonds (N1–H1⋯O1: 2.08 Å, 175°), creating a rigid lattice .
  • N-(2-Chlorophenyl)-succinamide : Additional O–H⋯O bonds (carboxylic acid group) further stabilize the crystal structure .
  • Trichloro Analog : The presence of three Cl atoms may introduce C–Cl⋯O interactions, competing with traditional hydrogen bonds and altering solubility profiles.

Mechanistic Insights :

  • Halogen Effects : Trichloro substitution enhances electronegativity, improving binding to bacterial efflux pumps or biofilm matrices .

Predicted Properties :

  • Solubility: Lower in polar solvents due to trichloro substitution; higher logP than mono/dichloro analogs.
  • Melting Point : Elevated due to increased molecular symmetry and intermolecular interactions.

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